(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol
Overview
Description
(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol is an organic compound with the molecular formula C11H14O2. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. This compound is characterized by the presence of a methanol group attached to the benzofuran ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, are likely applied to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated and aminated derivatives.
Scientific Research Applications
(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their function. For example, benzofuran derivatives are known to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran: Lacks the methanol group, resulting in different chemical properties.
4-Hydroxybenzofuran: Contains a hydroxyl group instead of a methanol group, leading to variations in reactivity and biological activity.
Benzofuran: The parent compound, which serves as the core structure for various derivatives.
Uniqueness
(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol is unique due to the presence of the methanol group, which enhances its solubility and reactivity. This structural feature also contributes to its distinct biological activities, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-4-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2)6-9-8(7-12)4-3-5-10(9)13-11/h3-5,12H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVUNBHHPCWCGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC=C2O1)CO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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